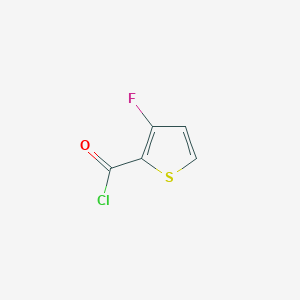
3-Fluorothiophene-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorothiophene-2-carbonyl chloride is an organic compound that belongs to the class of fluorinated thiophenes. It is characterized by the presence of a fluorine atom at the third position and a carbonyl chloride group at the second position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorothiophene-2-carbonyl chloride typically involves the fluorination of thiophene derivatives. One common method includes the reaction of 2-cyano-3-chlorothiophene with cesium fluoride in dimethyl sulfoxide, followed by hydrolysis and decarboxylation to yield 3-fluorothiophene . The subsequent introduction of the carbonyl chloride group can be achieved through chlorination reactions using reagents such as thionyl chloride or oxalyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-Fluorothiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides and sulfones, while reduction reactions can yield thiol derivatives.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions to introduce the carbonyl chloride group.
Cesium Fluoride (CsF): Employed in the fluorination of thiophene derivatives.
Palladium Catalysts: Utilized in coupling reactions to form carbon-carbon bonds.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions with nucleophiles.
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Coupled Products: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3-Fluorothiophene-2-carbonyl chloride has diverse applications in scientific research:
Material Science: Used in the synthesis of high-performance electrochromic supercapacitors, where it forms tough hydrogen bonding cross-linked polymer networks.
Pharmaceuticals: Investigated for its potential as a building block in drug synthesis, particularly in the development of anti-inflammatory and anticancer agents.
Organic Electronics: Employed in the fabrication of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-Fluorothiophene-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group acts as an electrophilic center, facilitating substitution reactions with various nucleophiles. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorothiophene-2-carbonyl chloride
- 2-Fluorothiophene-3-carbonyl chloride
- 3-Bromothiophene-2-carbonyl chloride
Uniqueness
3-Fluorothiophene-2-carbonyl chloride is unique due to the presence of both a fluorine atom and a carbonyl chloride group on the thiophene ring. This combination imparts distinct reactivity and stability, making it a versatile intermediate in various chemical reactions and applications .
Properties
CAS No. |
83933-21-5 |
|---|---|
Molecular Formula |
C5H2ClFOS |
Molecular Weight |
164.59 g/mol |
IUPAC Name |
3-fluorothiophene-2-carbonyl chloride |
InChI |
InChI=1S/C5H2ClFOS/c6-5(8)4-3(7)1-2-9-4/h1-2H |
InChI Key |
DCVMJENKTVZJRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1F)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















